molecular formula C8H6Hg B14485136 Ethynyl(phenyl)mercury CAS No. 64705-13-1

Ethynyl(phenyl)mercury

Cat. No.: B14485136
CAS No.: 64705-13-1
M. Wt: 302.72 g/mol
InChI Key: ZOQNXVAOCVQJGJ-UHFFFAOYSA-N
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Description

Ethynyl(phenyl)mercury is an organomercury compound characterized by the presence of an ethynyl group (C≡C) and a phenyl group (C₆H₅) bonded to a mercury atom. Organomercury compounds are known for their unique chemical properties and applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethynyl(phenyl)mercury can be synthesized through the reaction of phenylmercuric chloride with acetylene in the presence of a base. The reaction typically involves the following steps:

  • Dissolving phenylmercuric chloride in an appropriate solvent such as tetrahydrofuran (THF).
  • Adding acetylene gas to the solution.
  • Introducing a base, such as sodium hydroxide, to facilitate the reaction.
  • The reaction mixture is stirred at room temperature until the formation of this compound is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethynyl(phenyl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenylmercuric acetate and other oxidation products.

    Reduction: Reduction reactions can convert this compound to phenylmercuric hydride.

    Substitution: The ethynyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and organolithium compounds are employed.

Major Products:

    Oxidation: Phenylmercuric acetate.

    Reduction: Phenylmercuric hydride.

    Substitution: Various substituted phenylmercury compounds.

Scientific Research Applications

Ethynyl(phenyl)mercury has several applications in scientific research:

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of mercury-based drugs.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ethynyl(phenyl)mercury involves its interaction with various molecular targets, including enzymes and cellular proteins. The compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition and disruption of cellular functions. The ethynyl group allows for specific interactions with target molecules, enhancing its reactivity and specificity.

Comparison with Similar Compounds

    Methylmercury (CH₃Hg⁺): Known for its toxicity and environmental impact.

    Ethylmercury (C₂H₅Hg⁺): Used as a preservative in vaccines.

    Phenylmercuric acetate (C₆H₅HgO₂CCH₃): Used as a fungicide and antiseptic.

Uniqueness: Ethynyl(phenyl)mercury is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications. Unlike methylmercury and ethylmercury, this compound is primarily used in research and industrial applications rather than in consumer products.

Properties

CAS No.

64705-13-1

Molecular Formula

C8H6Hg

Molecular Weight

302.72 g/mol

IUPAC Name

ethynyl(phenyl)mercury

InChI

InChI=1S/C6H5.C2H.Hg/c1-2-4-6-5-3-1;1-2;/h1-5H;1H;

InChI Key

ZOQNXVAOCVQJGJ-UHFFFAOYSA-N

Canonical SMILES

C#C[Hg]C1=CC=CC=C1

Origin of Product

United States

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